methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by a pyrrole ring substituted with a nitrophenyl group at the 4-position and a carboxylate ester group at the 3-position. The presence of the nitro group imparts unique electronic properties to the molecule, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Esterification: The carboxylate ester group is introduced by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-diones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products:
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyrroles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-(4-aminophenyl)-1H-pyrrole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate: Contains a chloro group instead of a nitro group.
Uniqueness: Methyl 4-(4-nitrophenyl)-1H-pyrrole-3
Properties
IUPAC Name |
methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-12(15)11-7-13-6-10(11)8-2-4-9(5-3-8)14(16)17/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRIFKSPQVQBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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